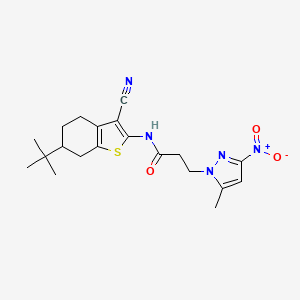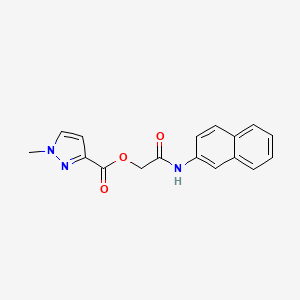![molecular formula C14H18F3NO3 B10953193 2-(Dimethylamino)ethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate](/img/structure/B10953193.png)
2-(Dimethylamino)ethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate is a chemical compound with the molecular formula C14H18F3NO3. It is known for its unique structure, which includes a trifluoroethoxy group and a dimethylaminoethyl group attached to a benzoate core. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate typically involves the reaction of 3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(Dimethylamino)ethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential use in drug development and as a pharmaceutical intermediate.
Industry: It finds applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylaminoethyl group can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl benzoate: Lacks the trifluoroethoxy group, resulting in different chemical and biological properties.
Ethyl 4-(dimethylamino)benzoate: Similar structure but with an ethyl group instead of the trifluoroethoxy group, leading to variations in reactivity and applications
Uniqueness
The presence of the trifluoroethoxy group in 2-(Dimethylamino)ethyl 3-[(2,2,2-trifluoroethoxy)methyl]benzoate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H18F3NO3 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-(2,2,2-trifluoroethoxymethyl)benzoate |
InChI |
InChI=1S/C14H18F3NO3/c1-18(2)6-7-21-13(19)12-5-3-4-11(8-12)9-20-10-14(15,16)17/h3-5,8H,6-7,9-10H2,1-2H3 |
InChI Key |
FWRPQOGYNACCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CC(=C1)COCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(furan-2-ylmethyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10953111.png)
![4-{[(E)-{5-[(2-chloro-6-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10953113.png)
![2-Thiazoleacetonitrile, alpha-[(1-methyl-1H-pyrazol-4-yl)methylidene]-4-tricyclo[3.3.1.1(3,7)]dec-1-yl-](/img/structure/B10953123.png)
![(2E)-N-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B10953131.png)

![1-(5-chloro-2-methylphenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10953136.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N'-(4-phenylcyclohexylidene)benzohydrazide](/img/structure/B10953144.png)


![2-{2-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B10953157.png)
![3-[(2-bromophenoxy)methyl]-N-methyl-N-phenylbenzamide](/img/structure/B10953177.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10953182.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B10953186.png)
![[6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridin-4-yl][7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10953190.png)
